molecular formula C7H9NO2S B123513 4-Isopropylthiazole-2-carboxylic acid CAS No. 300831-06-5

4-Isopropylthiazole-2-carboxylic acid

Cat. No. B123513
Key on ui cas rn: 300831-06-5
M. Wt: 171.22 g/mol
InChI Key: RDWHKWXYJQUZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048862B2

Procedure details

Oxalyl chloride (5.71 g, 45 mmol., 3.0 eq) was added dropwise, at ambient temperature, to a solution of 4-isopropyl-thiazole-2-carboxylic acid (3.85 g, 22.5 mmol., 1.5 eq) in toluene (40 mL). Stirring was continued at ambient temperature until the bubbling stopped. The reaction mixture was then heated under reflux for a further 1 hour. LCMS analysis of an aliquot quenched with methanol revealed full conversion of the acid to the acid chloride. The reaction mixture was left to cool to ambient temperature and the solvent removed under vacuum. The crude material was used directly in the next step without further purification.
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH:7]([C:10]1[N:11]=C(C(O)=O)[S:13][CH:14]=1)([CH3:9])[CH3:8]>C1(C)C=CC=CC=1>[CH:7]([C:10]1[N:11]=[C:1]([C:2]([Cl:4])=[O:3])[S:13][CH:14]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
5.71 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.85 g
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at ambient temperature until the bubbling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
LCMS analysis of an aliquot quenched with methanol revealed full conversion of the acid to the acid chloride
WAIT
Type
WAIT
Details
The reaction mixture was left
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was used directly in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1N=C(SC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.